molecular formula C5H7N3OS2 B188857 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide CAS No. 52868-69-6

5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide

Cat. No. B188857
CAS RN: 52868-69-6
M. Wt: 189.3 g/mol
InChI Key: ZGYKQSVGGNYQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide, also known as MTCA, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MTCA is a thiazole derivative that contains an amino group and a methylthio group, which makes it an important building block for the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. For example, 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation.

Biochemical And Physiological Effects

5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide in lab experiments is its relatively simple synthesis method. 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide is also readily available and relatively inexpensive. However, one limitation of using 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide in lab experiments is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide. One area of interest is the development of novel compounds based on the structure of 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide for use in medicinal chemistry. Another area of interest is the investigation of the potential use of 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide as a plant growth regulator. Additionally, further research is needed to fully understand the mechanism of action of 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide and its potential applications in various fields.

Synthesis Methods

5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide can be synthesized through various methods, including the reaction of 4-methylthio-2-oxothiazolidine-3-carboxylic acid with ammonia or hydrazine. Another method involves the reaction of 4-methylthio-2-oxothiazolidine-3-carboxylic acid with hydroxylamine hydrochloride followed by reduction with sodium borohydride.

Scientific Research Applications

5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been studied for its potential use as a plant growth regulator. In material science, 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been investigated for its use in the synthesis of novel materials.

properties

CAS RN

52868-69-6

Product Name

5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide

Molecular Formula

C5H7N3OS2

Molecular Weight

189.3 g/mol

IUPAC Name

5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C5H7N3OS2/c1-10-5-8-2(3(6)9)4(7)11-5/h7H2,1H3,(H2,6,9)

InChI Key

ZGYKQSVGGNYQKY-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(S1)N)C(=O)N

Canonical SMILES

CSC1=NC(=C(S1)N)C(=O)N

Other CAS RN

52868-69-6

Origin of Product

United States

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